6-(2,4-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Description
6-(2,4-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride are known to act as n-heterocyclic carbene (nhc) ligands . These ligands can bind with metal pre-catalysts to form complexes that show high catalytic activity .
Mode of Action
Similar compounds like 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride are known to form complexes with metal pre-catalysts, which then exhibit high catalytic activity .
Biochemical Pathways
Similar compounds like 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride are known to be involved in the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .
Result of Action
Similar compounds like 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride are known to show high catalytic activity when they form complexes with metal pre-catalysts .
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-10-7-8-14(11(2)9-10)23-12(3)13(4)24-15-16(20-18(23)24)21(5)19(26)22(6)17(15)25/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYMFJZZSUYQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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